

Technical Guide: BocNH-PEG8-CH2CH2COONHS

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Compound of Interest

Compound Name: BocNH-PEG8-CH2CH2COONHS

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A comprehensive overview for researchers, scientists, and drug development professionals on the structure, properties, and applications of the heterobifunctional crosslinker, **BocNH-PEG8-CH2COONHS**.

Introduction

BocNH-PEG8-CH2CH2COONHS, also known as t-Boc-N-amido-PEG8-NHS ester, is a high-purity, monodisperse polyethylene glycol (PEG) linker used extensively in bioconjugation, drug delivery, and proteomics.[1][2] It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a flexible spacer. This unique structure allows for the sequential and controlled conjugation of two different molecules.

The molecule consists of three primary functional components:

- A tert-butyloxycarbonyl (Boc)-protected amine, which provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine.[2][3]
- An eight-unit polyethylene glycol (PEG8) spacer, which is hydrophilic and increases the solubility and stability of the resulting conjugate in aqueous media.[2][3]
- An N-hydroxysuccinimide (NHS) ester, an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[1][2]



This combination of features makes **BocNH-PEG8-CH2CH2COONHS** an invaluable tool for developing complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Chemical Properties and Structure

The physicochemical properties of **BocNH-PEG8-CH2CH2COONHS** are summarized below. These values are critical for calculating reaction stoichiometries, ensuring solubility, and proper handling and storage.

Quantitative Data Summary

Property	Value	References
Systematic Name	t-Boc-N-amido-PEG8-NHS ester	[2]
CAS Number	2009357-80-4	[2][5][6]
Molecular Formula	C28H50N2O14	[2][5][6]
Molecular Weight	638.7 g/mol	[2][5][6]
Purity	Typically ≥95%	[2]
Appearance	White to off-white solid or oil	-
Solubility	Soluble in DMSO, DMF, DCM	[7]
Storage Conditions	-20°C, keep dry and protected from light	[2][7]

Molecular Structure and Functional Components

The versatility of **BocNH-PEG8-CH2CH2COONHS** stems from its distinct functional domains, as illustrated in the diagram below.

Functional domains of the BocNH-PEG8-CH2CH2COONHS linker.

Mechanism of Action and Key Applications





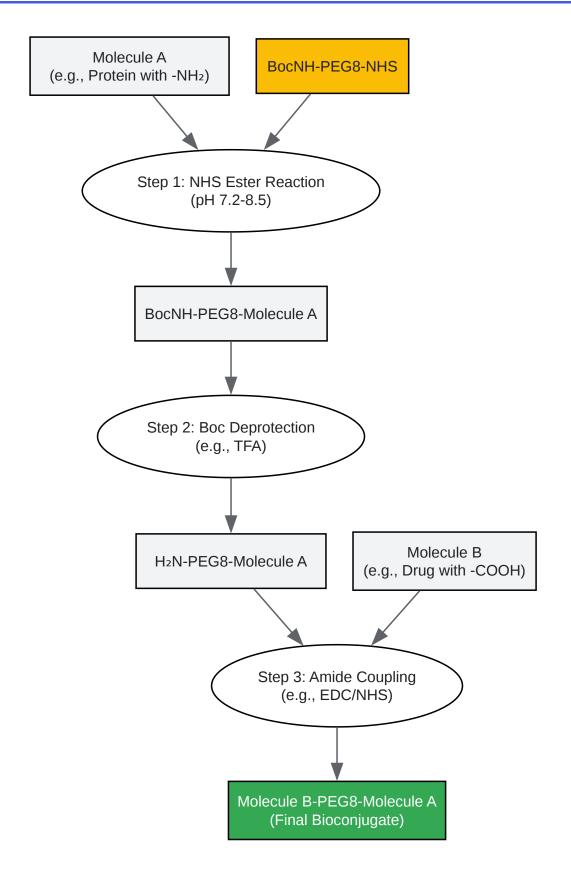


The primary mechanism of this linker involves a two-stage reaction strategy. First, the NHS ester reacts with a primary amine on a target molecule (Molecule A). Following this conjugation and any necessary purification, the Boc group is chemically removed to expose a new primary amine, which can then be coupled to a second molecule (Molecule B).

General Reaction Workflow

The logical flow for utilizing this bifunctional linker is depicted below. This process enables the precise assembly of complex bioconjugates.





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Sequential conjugation workflow using a Boc- and NHS-functionalized linker.



Key Applications

- PROTAC Development: This linker is ideal for synthesizing PROTACs, which require
 connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4] The defined
 length of the PEG8 spacer is critical for optimally positioning the two proteins to facilitate
 ubiquitination and subsequent degradation.
- Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a
 cytotoxic payload to an antibody.[8] The hydrophilic PEG spacer enhances the
 pharmacokinetic properties of the ADC, improving its solubility and reducing aggregation.[3]
 [8]
- Surface Modification: The linker can be used to tether proteins, peptides, or other biomolecules to amine-functionalized surfaces for applications in biosensors, microarrays, and biocompatible materials.
- Peptide and Oligonucleotide Labeling: It is used to conjugate labels (like fluorescent dyes or biotin) to amine-modified oligonucleotides or peptides for use in diagnostic assays.

Experimental Protocols

The following section provides a detailed, generalized methodology for the conjugation of **BocNH-PEG8-CH2CH2COONHS** to a protein.

Protein Conjugation via NHS Ester Reaction

This protocol outlines the steps for labeling a protein containing accessible primary amines (e.g., lysine residues) with the linker.

- A. Materials Required
- Protein of interest (2-10 mg/mL)
- BocNH-PEG8-CH2CH2COONHS
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.2-7.4 or 50 mM sodium borate buffer at pH 8.5. Avoid buffers containing primary amines like Tris or glycine.[9][10]

Foundational & Exploratory





- Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9]
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
- Purification System: Dialysis cassettes (10K MWCO), or size-exclusion chromatography (gel filtration) columns.[9][10]

B. Pre-Reaction Preparations

- Buffer Exchange: If the protein solution contains interfering primary amines (e.g., Tris buffer), exchange it into the appropriate Reaction Buffer using dialysis or a desalting column.[10][11]
- Equilibrate Reagents: Allow the vial of **BocNH-PEG8-CH2CH2COONHS** to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[9][10][11]
- Prepare Linker Solution: Immediately before use, dissolve the required amount of BocNH-PEG8-CH2CH2COONHS in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
 Do not store this solution, as the NHS ester is moisture-sensitive.[9]

C. Conjugation Procedure

- Calculate Molar Ratio: Determine the desired molar excess of linker to protein. A 10- to 20fold molar excess is a common starting point for antibodies.[9] This ratio should be optimized
 for each specific protein.
- Reaction Initiation: Add the calculated volume of the 10 mM linker solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9][10]
- Incubation: Incubate the reaction mixture at room temperature for 60 minutes or on ice for 2 hours.[9][10] Protect from light if any components are light-sensitive.
- Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11] This step consumes any unreacted NHS ester.



D. Purification

- Removal of Excess Linker: Remove unreacted linker and byproducts from the protein conjugate using dialysis against PBS (at least 3 buffer changes) or a size-exclusion/gel filtration column equilibrated with PBS.[9][10]
- Characterization: Analyze the conjugate using techniques such as SDS-PAGE (to observe mass shift), mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the protein's activity is retained.

E. Storage

 Store the final purified conjugate under conditions optimal for the unmodified protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

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